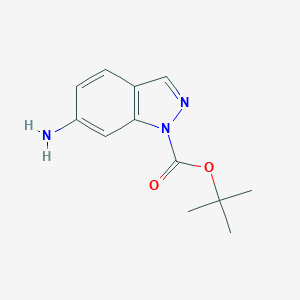

tert-butyl 6-amino-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality tert-butyl 6-amino-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 6-amino-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBZKAXFZUIBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475907 | |

| Record name | 1-BOC-6-AMINO-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219503-81-8 | |

| Record name | 1-BOC-6-AMINO-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of tert-butyl 6-amino-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 6-amino-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry. The document details its synthesis via two primary routes, comprehensive characterization data, and its application in the development of therapeutic agents, particularly kinase and histone acetyltransferase inhibitors.

Chemical Identity and Physical Properties

tert-butyl 6-amino-1H-indazole-1-carboxylate is a substituted indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an amino group at the C6 position of the indazole ring. This compound is recognized for its role as a crucial building block in the synthesis of various biologically active molecules.

| Property | Value | Reference |

| CAS Number | 219503-81-8 | |

| Molecular Formula | C₁₂H₁₅N₃O₂ | |

| Molecular Weight | 233.27 g/mol | |

| Melting Point | 171-172 °C | |

| Appearance | Solid | |

| Solubility | Slightly soluble in water |

Synthesis Protocols

Two primary synthetic strategies are commonly employed for the preparation of tert-butyl 6-amino-1H-indazole-1-carboxylate. The selection of the route often depends on the availability of starting materials and desired purity.

Method 1: Reduction of a Nitro Precursor

This approach involves the reduction of a nitro-substituted indazole precursor. Catalytic hydrogenation is a common and effective method for this transformation.

Caption: Synthetic pathway via reduction of a nitro precursor.

Experimental Protocol:

-

Preparation: In a suitable reaction vessel, dissolve tert-butyl 6-nitro-1H-indazole-1-carboxylate in ethanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Reaction: Stir the mixture under a hydrogen atmosphere (balloon pressure) at 25°C for 12 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture (1:3 v/v) to obtain the final product with high purity (≥99%).

Alternative reducing agents such as zinc powder in acidic conditions can also be employed, reportedly yielding the product in 72% isolated yield. However, catalytic hydrogenation is often preferred due to cleaner reaction profiles and avoidance of harsh acidic conditions.

Method 2: Boc Protection of 6-Amino-1H-indazole

This method involves the direct protection of the commercially available 6-amino-1H-indazole with a tert-butoxycarbonyl (Boc) group.

Caption: Synthetic pathway via Boc protection of 6-amino-1H-indazole.

Experimental Protocol:

-

Preparation: Dissolve 6-amino-1H-indazole in dimethylformamide (DMF).

-

Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) as a base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. This one-pot reaction typically achieves a high conversion rate (>95%).

-

Work-up: After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure tert-butyl 6-amino-1H-indazole-1-carboxylate.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Data |

| ¹H NMR | δ (CDCl₃): 1.71 (s, 9H, Boc), 4.02 (br s, 2H, NH₂), 6.68-7.97 (m, aromatic protons). |

| ¹³C NMR | Data not explicitly found in the provided search results, but expected signals would include those for the Boc group (~28, 80 ppm), and aromatic carbons. |

| IR Spectroscopy | Specific data not found, but characteristic peaks for N-H stretching (amine), C=O stretching (carbamate), and aromatic C-H and C=C stretching would be expected. |

| Mass Spectrometry | Molecular Weight: 233.27 g/mol . Expected [M+H]⁺ peak around 234.12. |

Application in Drug Discovery: A Workflow Example

tert-butyl 6-amino-1H-indazole-1-carboxylate is a valuable intermediate in the synthesis of kinase inhibitors and epigenetic modulators, such as the EP300/CBP histone acetyltransferase inhibitor DS-9300. The amino group at the C6 position serves as a key handle for further functionalization and elaboration into more complex molecular architectures.

The following diagram illustrates a generalized workflow for the utilization of this intermediate in a drug discovery pipeline.

Caption: Generalized workflow for the use of the title compound in drug discovery.

This workflow highlights the critical role of tert-butyl 6-amino-1H-indazole-1-carboxylate as a starting point for generating a library of diverse compounds for biological screening. The Boc protecting group allows for selective reactions at other positions before its removal under acidic conditions to enable further modifications at the N1 position of the indazole ring. This strategic approach is fundamental in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of drug candidates.

A Technical Guide to tert-butyl 6-amino-1H-indazole-1-carboxylate (CAS: 219503-81-8)

Abstract: This document provides a comprehensive technical overview of tert-butyl 6-amino-1H-indazole-1-carboxylate, a key chemical intermediate in medicinal chemistry and pharmaceutical research. It details the compound's physicochemical properties, synthesis protocols, biological activities, and primary applications. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental procedures and data presented for clarity and practical application.

Introduction

Tert-butyl 6-amino-1H-indazole-1-carboxylate (CAS Number: 219503-81-8) is a substituted indazole derivative of significant interest in the field of medicinal chemistry.[1] Structurally, it features an indazole core with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an amino group at the C6 position.[1] The Boc group enhances the compound's stability and solubility in organic solvents, making it a versatile and valuable building block for complex synthetic pathways.[1][2]

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors and epigenetic modulators.[1][3] Its utility has been demonstrated in the development of novel therapeutics for oncology and neurology.[2] Furthermore, it has been studied for its own biological activity, notably as an inhibitor of cytochrome P450 enzymes, which plays a critical role in drug metabolism.[1]

Physicochemical and Spectroscopic Data

The properties of tert-butyl 6-amino-1H-indazole-1-carboxylate are summarized below. The data has been aggregated from various chemical suppliers and research publications.

| Property | Value | Reference(s) |

| CAS Number | 219503-81-8 | [1][2][4] |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [2][4] |

| Molecular Weight | 233.27 g/mol | [2][4][5] |

| IUPAC Name | tert-butyl 6-amino-1H-indazole-1-carboxylate | [1][4] |

| Synonyms | 1-Boc-6-amino-indazole, 6-Amino-indazole-1-carboxylic acid tert-butyl ester | [2][5] |

| Appearance | Yellow solid | [2] |

| Purity | ≥96% (HPLC), 97% | [2][4] |

| Melting Point | 171-172 °C | [5] |

| Boiling Point | 395.3 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 192.8 ± 25.7 °C | [5] |

| Water Solubility | Slightly soluble | [5] |

| Storage Conditions | 0-8 °C, sealed, dry | [2][3] |

| ¹H NMR (CDCl₃) | δ 1.71 (s, 9H, C(CH₃)₃), 4.02 (brs, 2H, NH₂), 6.68–7.97 (m, aromatic protons) | [1] |

Synthesis and Experimental Protocols

The most common synthetic route to tert-butyl 6-amino-1H-indazole-1-carboxylate involves the reduction of its corresponding nitro precursor.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on procedures for the reduction of nitroarenes to anilines.[5][6]

Materials:

-

tert-butyl 6-nitro-1H-indazole-1-carboxylate

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 6-nitro-1H-indazole-1-carboxylate (1 equivalent) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

-

Once the reaction is complete, carefully purge the system again with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting tert-butyl 6-amino-1H-indazole-1-carboxylate can be purified further by column chromatography on silica gel if necessary. A reported isolated yield for a similar reduction using zinc powder is 72%.[1]

Applications in Drug Discovery and Research

The primary value of this compound lies in its role as a versatile scaffold for synthesizing more complex molecules with therapeutic potential.

References

- 1. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate [myskinrecipes.com]

- 4. 1-Boc-6-aminoindazole 97% | CAS: 219503-81-8 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]

Spectroscopic and Synthetic Profile of tert-butyl 6-amino-1H-indazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for the versatile chemical intermediate, tert-butyl 6-amino-1H-indazole-1-carboxylate. This compound serves as a critical building block in the development of various therapeutic agents. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.97 - 6.68 | m | 3H | Aromatic protons |

| 4.02 | br s | 2H | -NH₂ |

| 1.71 | s | 9H | -C(CH₃)₃ |

¹³C NMR Data

Specific experimental ¹³C NMR data for tert-butyl 6-amino-1H-indazole-1-carboxylate is not currently available in the cited literature. However, related indazole structures have been characterized using ¹³C NMR spectroscopy.[1]

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and spectroscopic analysis of indazole derivatives, which can be adapted for tert-butyl 6-amino-1H-indazole-1-carboxylate.

Synthesis Protocol: Reduction of a Nitro Precursor

A common synthetic route to tert-butyl 6-amino-1H-indazole-1-carboxylate involves the reduction of its nitro precursor, tert-butyl 6-nitro-1H-indazole-1-carboxylate.[2]

-

Reaction Setup: The nitro precursor is dissolved in a suitable acidic solvent.

-

Reduction: Zinc powder is added portion-wise to the solution under controlled temperature conditions.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired amino derivative.

NMR Spectroscopy Protocol

The following is a general protocol for acquiring NMR spectra of indazole derivatives.

-

Sample Preparation: A sample of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition: Standard pulse programs are used to acquire the spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Synthetic Workflow

The synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate can be visualized as a straightforward reduction process.

Caption: Synthetic route to tert-butyl 6-amino-1H-indazole-1-carboxylate.

References

Navigating the Solubility Landscape of tert-butyl 6-amino-1H-indazole-1-carboxylate in Organic Solvents: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – As a pivotal intermediate in the synthesis of kinase inhibitors and epigenetic modulators, understanding the physicochemical properties of tert-butyl 6-amino-1H-indazole-1-carboxylate is paramount for researchers, scientists, and drug development professionals.[1] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, based on available data from synthetic methodologies and purification techniques. While precise quantitative solubility data remains limited in publicly accessible literature, this document collates qualitative information to guide solvent selection for synthesis, purification, and formulation development. Additionally, it outlines standard experimental protocols for solubility determination and illustrates the compound's role in metabolic pathways.

Qualitative Solubility Profile

The solubility of tert-butyl 6-amino-1H-indazole-1-carboxylate is influenced by the presence of the tert-butoxycarbonyl (Boc) protecting group, which generally enhances its solubility in organic solvents.[1] The following table summarizes the qualitative solubility of the compound in several common organic solvents, inferred from its use in various chemical processes.

| Organic Solvent | Solubility | Contextual Evidence |

| Dimethylformamide (DMF) | Soluble | Used as a solvent for the Boc protection of 6-amino-1H-indazole, indicating good solubility.[1] |

| Dichloromethane (CH₂Cl₂) | Soluble | Utilized as a solvent during the synthesis of related indazole derivatives, suggesting solubility. |

| Ethyl Acetate / n-Hexane | Soluble in mixtures | The compound is purified through recrystallization from a 1:3 (v/v) mixture of ethyl acetate and n-hexane, indicating solubility in this combination.[1] |

| Tetrahydrofuran (THF) | Likely Soluble | THF is a common polar aprotic solvent used in similar organic syntheses. |

| Water | Low Solubility/Insoluble | Synthesis procedures involving aqueous washes suggest the compound has low solubility in water. |

Role in Cytochrome P450 Inhibition

Tert-butyl 6-amino-1H-indazole-1-carboxylate and its derivatives are recognized for their activity as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1A2.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of CYP enzymes can alter the pharmacokinetics of co-administered drugs, making this a critical area of study in drug development to avoid potential drug-drug interactions.

Experimental Protocols for Solubility Determination

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic solubility. It measures the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of the solid compound (tert-butyl 6-amino-1H-indazole-1-carboxylate) is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL, g/L, or mol/L.

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery, kinetic solubility methods are often employed due to their higher throughput and lower compound requirements. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology (General Principle):

-

Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the same solvent.

-

Addition to Aqueous/Organic Buffer: Aliquots of these dilutions are added to the target organic solvent (or a mixture).

-

Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours). This can be detected by various means, such as turbidimetry (nephelometry), which measures the scattering of light by suspended particles.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Conclusion

While quantitative solubility data for tert-butyl 6-amino-1H-indazole-1-carboxylate in a range of organic solvents is not extensively published, qualitative insights from its synthesis and purification provide valuable guidance for its handling and application in research and development. The information presented in this guide, including its role as a cytochrome P450 inhibitor and standard protocols for solubility measurement, offers a foundational understanding for professionals in the pharmaceutical field. Further empirical studies are warranted to establish a comprehensive quantitative solubility profile for this important chemical entity.

References

The Emergence of Tert-butyl 6-amino-1H-indazole-1-carboxylate Derivatives as Potent Biological Modulators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Among the myriad of indazole-based compounds, derivatives of tert-butyl 6-amino-1H-indazole-1-carboxylate have garnered significant attention for their potential as potent and selective modulators of key biological pathways implicated in oncology and other therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of this promising class of molecules, with a focus on their role as kinase inhibitors.

Quantitative Biological Activity

Derivatives of tert-butyl 6-amino-1H-indazole-1-carboxylate have been primarily investigated for their anti-proliferative effects against various cancer cell lines. The biological activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. While extensive structure-activity relationship (SAR) studies on a broad series of these specific derivatives are not widely published in a consolidated format, preliminary findings indicate that substitutions at the 6-amino position are crucial for potency and selectivity.

| Compound ID | Substitution at 6-amino position | Target Cell Line | IC50 (µM) |

| Representative Derivative A | [Substituent A] | Breast Cancer (MCF-7) | 7-15[1] |

| Representative Derivative B | [Substituent B] | Pancreatic Cancer (PANC-1) | 10-20[1] |

| Indazole Analog '2f' (structurally related) | [Specific complex substituent] | Multiple Cancer Cell Lines | 0.23–1.15[2] |

Note: The data for Representative Derivatives A and B are based on preliminary studies on derivatives of the core compound.[1] Compound '2f' is a structurally related indazole derivative, and its data is included for comparative purposes to illustrate the potential potency of this scaffold.[2]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of tert-butyl 6-amino-1H-indazole-1-carboxylate derivatives.

General Synthesis of N-substituted tert-butyl 6-amino-1H-indazole-1-carboxylate Derivatives

The synthesis of N-substituted derivatives typically proceeds via a reductive amination or a Buchwald-Hartwig amination from the parent tert-butyl 6-amino-1H-indazole-1-carboxylate.

1. Synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate (Core Scaffold):

The core scaffold can be synthesized from 6-nitro-1H-indazole.

-

Step 1: Boc Protection of 6-nitro-1H-indazole. To a solution of 6-nitro-1H-indazole in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine or DMAP) are added. The reaction is stirred at room temperature until completion (monitored by TLC). The product, tert-butyl 6-nitro-1H-indazole-1-carboxylate, is then isolated and purified.

-

Step 2: Reduction of the Nitro Group. The nitro-intermediate is dissolved in a solvent like ethanol or methanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal catalyst like iron or zinc in the presence of an acid (e.g., acetic acid or ammonium chloride), is used to reduce the nitro group to an amine. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield tert-butyl 6-amino-1H-indazole-1-carboxylate.[1]

2. N-Substitution at the 6-amino Position (Reductive Amination Example):

-

A mixture of tert-butyl 6-amino-1H-indazole-1-carboxylate (1 equivalent) and an appropriate aldehyde or ketone (1-1.2 equivalents) is stirred in a suitable solvent (e.g., dichloroethane or methanol).

-

A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.

In Vitro Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the cells are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

-

Kinase Reaction: The kinase, its specific substrate, and the test compound at various concentrations are added to a kinase assay buffer in a 96- or 384-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 30-60 minutes).

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

-

Signal Generation: Kinase Detection Reagent is added to convert the ADP produced during the kinase reaction into ATP and generate a luminescent signal via a luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.

-

Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The kinase activity is proportional to the luminescence signal. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms of Action

To understand the biological impact of these derivatives, it is crucial to visualize their interaction with cellular signaling pathways. As many indazole derivatives function as kinase inhibitors, a common mechanism of action is the disruption of phosphorylation cascades that drive cell proliferation and survival.

Caption: A generalized workflow for the synthesis and biological evaluation of novel indazole derivatives.

A primary mode of action for many anticancer indazole derivatives is the inhibition of receptor tyrosine kinases (RTKs). By blocking the ATP binding site of the kinase domain, these compounds can prevent the autophosphorylation and subsequent activation of downstream signaling pathways that are critical for tumor growth and survival.

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition.

The apoptosis, or programmed cell death, pathway is another critical target in cancer therapy. Indazole derivatives can induce apoptosis by modulating the expression of key regulatory proteins in this pathway.

Caption: The intrinsic apoptosis pathway modulated by certain indazole derivatives.

References

The Role of tert-butyl 6-amino-1H-indazole-1-carboxylate in the Development of Next-Generation Epigenetic Modulators

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The field of epigenetics is revolutionizing our understanding of disease and offering novel therapeutic avenues. Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in normal development and are frequently dysregulated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of small molecule modulators targeting the enzymes responsible for these modifications has become a major focus of modern drug discovery.

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the utility of a key indazole-containing building block, tert-butyl 6-amino-1H-indazole-1-carboxylate , in the design and synthesis of potent and selective epigenetic modulators. We will explore its application in the development of inhibitors for key epigenetic target classes, provide detailed experimental protocols for their evaluation, and present a framework for their continued development.

The Indazole Scaffold in Epigenetic Drug Discovery

The unique structural and electronic properties of the indazole ring system make it an ideal scaffold for designing inhibitors that can target the active sites of various epigenetic enzymes. Its bicyclic nature provides a rigid framework for the precise positioning of functional groups, while the presence of nitrogen atoms allows for key hydrogen bonding interactions within protein binding pockets. The 6-amino group of tert-butyl 6-amino-1H-indazole-1-carboxylate serves as a versatile synthetic handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Application in the Development of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. Overexpression or aberrant activity of specific HDAC isoforms is a hallmark of many cancers, making them attractive therapeutic targets.

The indazole scaffold has been successfully incorporated into potent and selective HDAC inhibitors, particularly targeting HDAC6. HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in protein quality control, cell migration, and microtubule dynamics. Its substrates include α-tubulin and Hsp90.

Quantitative Data: Indazole-Based HDAC6 Inhibitors

| Compound ID | Target | IC50 (nM) | Cellular Activity (Cell Line) | GI50 (µM) | Reference |

| 5j | HDAC6 | 1.8 ± 0.3 | Preferential α-tubulin acetylation over histone H3 | 3.1 ± 0.6 (HCT116) | [1] |

| 15k | HDAC1 | 2.7 | Upregulation of acetylated α-tubulin and histone H3 | > SAHA (HCT-116, HeLa) | [2] |

| 15m | HDAC1 | 3.1 | Upregulation of acetylated α-tubulin and histone H3 | > SAHA (HCT-116, HeLa) | [2] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by recombinant HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 40 µL of assay buffer, 10 µL of the test compound solution, and 25 µL of diluted HDAC6 enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

This assay determines the effect of an HDAC6 inhibitor on the acetylation of its primary cytoplasmic substrate, α-tubulin, in a cellular context.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 16-24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of acetylated α-tubulin.

Application in the Development of Histone Methyltransferase (HMT) Inhibitors

Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to lysine and arginine residues of histone proteins. These modifications can either activate or repress transcription depending on the specific site and degree of methylation. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone lysine methyltransferase that specifically tri-methylates histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. EZH2 is frequently overexpressed or mutated in various cancers.

The indazole scaffold has been utilized as a replacement for the indole core in the development of potent EZH2 inhibitors.

Quantitative Data: Indazole-Based EZH2 Inhibitors

| Compound ID | Target | Ki app (nM) | Cellular Activity | Reference |

| GSK343 | EZH2 | 1.2 | Dose-dependent decrease in H3K27me3 levels |

Experimental Protocols

This assay measures the methylation of a histone H3 peptide substrate by the EZH2 complex.

Materials:

-

Recombinant EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Histone H3 peptide substrate

-

S-adenosylmethionine (SAM) - methyl donor

-

Primary antibody specific for methylated H3K27

-

HRP-labeled secondary antibody

-

Chemiluminescent substrate

-

96-well plate

-

Luminometer

Procedure:

-

In a 96-well plate, incubate the EZH2 complex, histone H3 substrate, and test compound for a set period.

-

Initiate the methylation reaction by adding SAM and incubate for 1 hour.

-

Add the primary antibody that recognizes the methylated H3K27 epitope.

-

Add the HRP-labeled secondary antibody.

-

Add the chemiluminescent substrate and measure the light output using a luminometer.

-

The signal is proportional to EZH2 activity. Calculate the IC50 value from the dose-response curve.

ChIP-seq is a powerful technique to assess the genome-wide changes in a specific histone modification in response to an inhibitor.

Procedure Outline:

-

Cell Treatment and Cross-linking: Treat cells with the EZH2 inhibitor or vehicle control. Cross-link proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 to pull down the DNA fragments associated with this mark.

-

DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and identify regions of H3K27me3 enrichment. Compare the H3K27me3 profiles between inhibitor-treated and control cells to identify genes and genomic regions affected by the inhibitor.

Application in the Development of Histone Acetyltransferase (HAT) Inhibitors

Histone acetyltransferases (HATs), such as EP300 and CBP, are "writer" enzymes that acetylate lysine residues on histones, generally leading to a more open chromatin structure and transcriptional activation. Dysregulation of HAT activity is implicated in various diseases, including cancer. Recent evidence suggests that tert-butyl 6-amino-1H-indazole-1-carboxylate is a key intermediate in the synthesis of novel inhibitors targeting the EP300/CBP acetyltransferases. This highlights the expanding utility of this versatile building block in targeting different classes of epigenetic modulators.

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the development of indazole-based epigenetic modulators.

Caption: Signaling pathways affected by indazole-based epigenetic inhibitors.

Caption: A generalized workflow for the discovery and development of indazole-based epigenetic modulators.

Conclusion and Future Directions

tert-butyl 6-amino-1H-indazole-1-carboxylate is a valuable and versatile starting material for the synthesis of novel epigenetic modulators. The indazole scaffold has demonstrated its utility in the design of potent and selective inhibitors of key epigenetic targets, including HDACs and HMTs, with emerging applications in the inhibition of HATs. The synthetic tractability of the 6-aminoindazole core allows for extensive structure-activity relationship studies, leading to the optimization of pharmacological and pharmacokinetic properties.

Future research in this area will likely focus on the development of inhibitors with improved isoform selectivity to minimize off-target effects, the exploration of novel indazole-based scaffolds for other epigenetic targets such as histone demethylases and bromodomains, and the use of advanced drug delivery systems to enhance the therapeutic window of these potent modulators. The continued application of this privileged scaffold holds great promise for the development of next-generation epigenetic drugs for the treatment of a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Indazole Derivatives from tert-Butyl 6-amino-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various indazole derivatives, utilizing tert-butyl 6-amino-1H-indazole-1-carboxylate as a key starting material. This versatile building block is pivotal in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.[1] The following sections detail the conversion of the 6-amino group into other key functionalities, such as halo, cyano, and hydroxyl groups, and further derivatization through cross-coupling reactions.

Overview of Synthetic Pathways

tert-Butyl 6-amino-1H-indazole-1-carboxylate serves as a strategic precursor for a range of 6-substituted indazole derivatives. The primary transformations involve the diazotization of the 6-amino group to form a diazonium salt intermediate. This intermediate can then undergo various substitution reactions, including Sandmeyer and Suzuki-Miyaura coupling reactions, to introduce a variety of functional groups at the 6-position of the indazole core. The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and provides stability during these synthetic transformations.[2]

Caption: Synthetic pathways from tert-butyl 6-amino-1H-indazole-1-carboxylate.

Synthesis of tert-Butyl 6-halo-1H-indazole-1-carboxylate via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for converting aromatic amines into aryl halides via a diazonium salt intermediate. This protocol outlines the synthesis of tert-butyl 6-bromo-1H-indazole-1-carboxylate.

Experimental Protocol

-

Diazotization:

-

In a reaction vessel, suspend tert-butyl 6-amino-1H-indazole-1-carboxylate (1.0 eq) in a suitable acidic medium (e.g., a mixture of HBr and water).

-

Cool the suspension to 0-5 °C using an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Cool the CuBr solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired tert-butyl 6-bromo-1H-indazole-1-carboxylate.

-

Quantitative Data

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| tert-Butyl 6-amino-1H-indazole-1-carboxylate | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | NaNO₂, HBr, CuBr | Water/HBr | 0-60 | 2-4 | 60-75 |

| tert-Butyl 6-amino-1H-indazole-1-carboxylate | tert-Butyl 6-chloro-1H-indazole-1-carboxylate | NaNO₂, HCl, CuCl | Water/HCl | 0-60 | 2-4 | 55-70 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Caption: Experimental workflow for the Sandmeyer reaction.

Synthesis of tert-Butyl 6-aryl-1H-indazole-1-carboxylate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[3] This protocol describes the coupling of tert-butyl 6-bromo-1H-indazole-1-carboxylate with various arylboronic acids.

Experimental Protocol

-

Reaction Setup:

-

In a reaction vessel, combine tert-butyl 6-bromo-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[4][5]

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).[5]

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 6-aryl-1H-indazole-1-carboxylate.

-

Quantitative Data

| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | 100 | 8 | 80-90 |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 85 | 16 | 75-85 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Synthesis of Other 6-Substituted Indazole Derivatives

a) tert-Butyl 6-cyano-1H-indazole-1-carboxylate

The synthesis of the 6-cyano derivative can be achieved via a Sandmeyer-type reaction using copper(I) cyanide.

Experimental Protocol:

-

Follow the diazotization procedure as described in Section 2.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Heat the reaction mixture to facilitate the substitution.

-

Follow a similar work-up and purification procedure as outlined in Section 2.

b) tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

The 6-hydroxy derivative can be prepared by the hydrolysis of the diazonium salt.

Experimental Protocol:

-

Follow the diazotization procedure as described in Section 2, using sulfuric acid as the acidic medium.

-

After the formation of the diazonium salt, slowly add the solution to a heated aqueous solution of sulfuric acid.

-

The diazonium group will be displaced by a hydroxyl group upon heating.

-

Follow a standard aqueous work-up and purification protocol.

Quantitative Data for Other Derivatives

| Product | Method | Key Reagents | Yield (%) |

| tert-Butyl 6-cyano-1H-indazole-1-carboxylate | Sandmeyer | NaNO₂, HCl, CuCN | 50-65 |

| tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate | Diazotization/Hydrolysis | NaNO₂, H₂SO₄ | 40-55 |

Note: Yields are estimates based on similar reactions and may vary.

These protocols provide a foundation for the synthesis of a diverse library of 6-substituted indazole derivatives from the versatile starting material, tert-butyl 6-amino-1H-indazole-1-carboxylate. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired scale.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-alkylation of tert-butyl 6-amino-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of the 6-amino group of tert-butyl 6-amino-1H-indazole-1-carboxylate. Given the presence of the tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring, the primary site for alkylation is the exocyclic 6-amino group. The following protocols focus on common and effective methods for the selective N-alkylation of this aromatic amine functionality.

Introduction

tert-Butyl 6-amino-1H-indazole-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The ability to selectively functionalize the 6-amino group through N-alkylation allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The key challenge lies in achieving selective mono-alkylation while preserving the N1-Boc protecting group. This document outlines two primary strategies for this transformation: Reductive Amination and Direct N-Alkylation with Alkyl Halides .

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of 6-aminoindazoles, which can be adapted for tert-butyl 6-amino-1H-indazole-1-carboxylate.

| Method | Alkylating Agent | Reducing Agent / Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |

| Reductive Amination | Aldehydes (e.g., benzaldehydes) | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Room Temperature | 12 - 24 | 60 - 85 | [1][2] |

| Reductive Amination | Ketones (e.g., acetophenone) | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Room Temperature | 12 - 24 | 55 - 80 | [1] |

| Direct N-Alkylation | Alkyl bromide or iodide | Potassium carbonate (K₂CO₃) | DMF | 60 - 80 | 8 - 16 | 50 - 75 | |

| Direct N-Alkylation | Benzyl bromide | Sodium hydride (NaH) | THF | 0 to RT | 4 - 8 | 65 - 80 |

Note: Yields are indicative and may vary depending on the specific substrates and optimization of reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination with Aldehydes or Ketones

This method is a widely used and generally high-yielding approach for the N-alkylation of anilines. It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.

Materials:

-

tert-butyl 6-amino-1H-indazole-1-carboxylate

-

Aldehyde or Ketone (1.1 - 1.5 equivalents)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equivalents)

-

Methanol (anhydrous)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add tert-butyl 6-amino-1H-indazole-1-carboxylate (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents).

-

Dissolve the starting materials in anhydrous methanol.

-

Add a catalytic amount of acetic acid to the solution to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the amino group with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving good yields and minimizing side reactions.

Materials:

-

tert-butyl 6-amino-1H-indazole-1-carboxylate

-

Alkyl halide (bromide or iodide, 1.1 - 1.5 equivalents)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 - 3.0 equivalents)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add tert-butyl 6-amino-1H-indazole-1-carboxylate (1.0 equivalent) and the chosen base (e.g., K₂CO₃, 2.0 equivalents).

-

Add anhydrous DMF as the solvent.

-

Add the alkyl halide (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Reductive Amination

Caption: General workflow for the reductive amination of tert-butyl 6-amino-1H-indazole-1-carboxylate.

Logical Relationship of N-Alkylation Strategies

Caption: Comparison of two primary strategies for the N-alkylation of the 6-amino group.

References

Application Notes and Protocols for Boc Deprotection of tert-butyl 6-amino-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis due to its stability in various reaction conditions and its susceptibility to removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of tert-butyl 6-amino-1H-indazole-1-carboxylate to yield 6-amino-1H-indazole, a critical intermediate in pharmaceutical research. The protocols outlined below are based on established methods for Boc deprotection, including the use of strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as alternative milder approaches.[2][3][4]

The acidic deprotection mechanism involves protonation of the carbamate, followed by the departure of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to give the free amine.[5]

Comparative Data of Boc Deprotection Protocols

The selection of a deprotection method is contingent on the substrate's sensitivity to acid and the desired reaction conditions.[2] The following table summarizes various methods for the deprotection of N-Boc protected amines, highlighting key reaction parameters to aid in method selection.

| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | General Amines | 25-50% TFA in DCM, 0°C to RT | 1 - 18 h | Typically high | [3][6] |

| Hydrochloric Acid (HCl) | General Amines | 4M HCl in Dioxane, RT | 30 min - 16 h | High | [4][7][8] |

| Oxalyl Chloride/Methanol | Aromatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [2][9] |

| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative | [2] |

| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [2] |

| p-Toluenesulfonic Acid | General Amines | Choline chloride/p-toluenesulfonic acid DES, RT | < 60 min | Excellent | [10] |

| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240°C | 30 min | 88-93% | [2][11] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.[3][12]

Materials:

-

tert-butyl 6-amino-1H-indazole-1-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve tert-butyl 6-amino-1H-indazole-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (10-20 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate in vacuo to yield the crude 6-amino-1H-indazole. The product can be further purified by column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also widely used and often provides the product as an HCl salt, which can be advantageous for purification and stability.[4][7]

Materials:

-

tert-butyl 6-amino-1H-indazole-1-carboxylate

-

4M HCl in 1,4-dioxane

-

Methanol (optional)

-

Diethyl ether

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve tert-butyl 6-amino-1H-indazole-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. A precipitate of the HCl salt may form.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Triturate the residue with diethyl ether to precipitate the 6-amino-1H-indazole hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted into an organic solvent.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol offers a milder alternative to strong acids, which can be beneficial for substrates with acid-sensitive functional groups.[9]

Materials:

-

tert-butyl 6-amino-1H-indazole-1-carboxylate

-

Methanol, anhydrous

-

Oxalyl chloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve tert-butyl 6-amino-1H-indazole-1-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M).

-

Cool the solution to 0°C.

-

Slowly add oxalyl chloride (3.0 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate in vacuo to obtain the crude product, which can be purified by chromatography.

Diagrams

Caption: General experimental workflow for the Boc deprotection of tert-butyl 6-amino-1H-indazole-1-carboxylate.

Caption: Decision tree for selecting a Boc deprotection protocol based on substrate properties and desired product form.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

Application Notes and Protocols for the Solid-Phase Synthesis Utilizing tert-Butyl 6-amino-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-amino-1H-indazole-1-carboxylate is a valuable building block in medicinal chemistry, frequently employed in the synthesis of bioactive molecules, including kinase inhibitors. Its bifunctional nature, featuring a Boc-protected indazole nitrogen and a free amino group, makes it an attractive scaffold for the generation of diverse chemical libraries. Solid-phase synthesis (SPS) offers a highly efficient methodology for the rapid assembly of such libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.

These application notes provide detailed protocols for the utilization of tert-butyl 6-amino-1H-indazole-1-carboxylate in solid-phase synthesis. The protocols described herein outline the immobilization of the indazole scaffold onto a solid support and its subsequent derivatization to generate a library of N-acyl indazole derivatives.

Core Applications

The use of tert-butyl 6-amino-1H-indazole-1-carboxylate in solid-phase synthesis is particularly advantageous for:

-

Rapid Library Synthesis: Efficiently generate diverse libraries of indazole-based compounds for high-throughput screening.

-

Drug Discovery: Synthesize potential therapeutic agents, such as kinase inhibitors and other enzyme modulators.

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the indazole scaffold to probe biological targets and optimize lead compounds.

Data Presentation

The following table summarizes typical quantitative data expected from the solid-phase synthesis protocols described below. The values are based on literature precedents for similar solid-phase syntheses of heterocyclic carboxamides and may vary depending on the specific substrates and reaction conditions.

| Parameter | Typical Value | Notes |

| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the specific resin and loading protocol. |

| Immobilization Yield | > 90% | Based on cleavage of a small sample and analysis. |

| Boc-Deprotection Efficiency | > 99% | Monitored by qualitative tests (e.g., Kaiser test). |

| Acylation Coupling Efficiency | > 95% | Dependent on the carboxylic acid and coupling reagents used. |

| Final Cleavage Yield | 70 - 95% | Dependent on the cleavage cocktail and peptide sequence. |

| Crude Product Purity | 60 - 90% | Assessed by HPLC; purification is typically required. |

| Final Purity (post-HPLC) | > 98% | Achievable with standard purification techniques. |

Experimental Protocols

Protocol 1: Immobilization of tert-Butyl 6-amino-1H-indazole-1-carboxylate onto Wang Resin

This protocol describes the attachment of the indazole building block to a Wang resin via the amino group, forming a carbamate linkage.

Materials:

-

tert-Butyl 6-amino-1H-indazole-1-carboxylate

-

Wang Resin (hydroxymethyl-functionalized polystyrene)

-

p-Nitrophenyl chloroformate

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or rotator

Procedure:

-

Resin Swelling: Swell the Wang resin (1.0 g, 0.8 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.

-

Activation of Resin:

-

Wash the swollen resin with anhydrous DMF (3 x 10 mL).

-

Prepare a solution of p-nitrophenyl chloroformate (4 eq., 3.2 mmol, 645 mg) in anhydrous DMF (8 mL).

-

Add the p-nitrophenyl chloroformate solution to the resin, followed by DIPEA (4 eq., 3.2 mmol, 0.56 mL).

-

Shake the mixture at room temperature for 4 hours.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

-

-

Coupling of Indazole:

-

Prepare a solution of tert-butyl 6-amino-1H-indazole-1-carboxylate (3 eq., 2.4 mmol, 555 mg) in anhydrous DMF (8 mL).

-

Add the indazole solution to the activated resin, followed by DIPEA (3 eq., 2.4 mmol, 0.42 mL).

-

Shake the mixture at room temperature for 16-24 hours.

-

Drain the solution and wash the resin with DMF (5 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

-

-

Capping of Unreacted Sites (Optional but Recommended):

-

Prepare a capping solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

-

Add the capping solution to the resin and shake for 1 hour.

-

Drain and wash the resin as described in step 3.

-

-

Drying: Dry the resin under vacuum to a constant weight.

Caption: Workflow for the immobilization of tert-butyl 6-amino-1H-indazole-1-carboxylate.

Protocol 2: On-Resin Boc-Deprotection and N-Acylation

This protocol describes the removal of the Boc protecting group from the indazole nitrogen and subsequent acylation to introduce diversity.

Materials:

-

Immobilized tert-butyl 6-amino-1H-indazole-1-carboxylate on Wang resin (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Resin Swelling: Swell the resin from Protocol 1 in DCM (10 mL) for 30 minutes. Drain the solvent.

-

Boc-Deprotection:

-

Prepare a deprotection solution of 20-50% TFA in DCM (v/v).

-

Add the deprotection solution to the resin and shake for 1 hour at room temperature.

-

Drain the solution and wash the resin with DCM (5 x 10 mL), 10% DIPEA in DCM (3 x 10 mL), and DCM (5 x 10 mL).

-

Confirm the presence of the free N-H of the indazole by a qualitative test if available, or proceed assuming complete deprotection.

-

-

N-Acylation:

-

Swell the deprotected resin in anhydrous DMF (10 mL).

-

In a separate vial, pre-activate the carboxylic acid (5 eq. relative to resin loading) with PyBOP (5 eq.) and DIPEA (10 eq.) in anhydrous DMF for 10-15 minutes.

-

Add the activated carboxylic acid solution to the resin.

-

Shake the mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of resin, cleaving the product, and analyzing by LC-MS.

-

Drain the solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

-

-

Drying: Dry the derivatized resin under vacuum.

Caption: On-resin Boc-deprotection and subsequent N-acylation of the indazole scaffold.

Protocol 3: Cleavage from the Resin and Product Isolation

This protocol describes the cleavage of the final N-acyl indazole product from the Wang resin.

Materials:

-

Derivatized resin from Protocol 2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Cold diethyl ether

-

Centrifuge tubes

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 50:2.5:47.5 v/v/v). The exact ratio may need to be optimized depending on the stability of the acyl group.

-

Cleavage Reaction:

-

Swell the derivatized resin in DCM (5 mL) for 20 minutes.

-

Drain the DCM and add the cleavage cocktail (10 mL per gram of resin).

-

Shake the mixture at room temperature for 1-2 hours.[1]

-

-

Product Isolation:

-

Filter the resin and collect the filtrate in a round-bottom flask.

-

Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

-

-

Precipitation and Purification:

-

Add cold diethyl ether to the concentrated residue to precipitate the crude product.

-

Centrifuge the mixture, decant the ether, and wash the solid with more cold ether.

-

Dry the crude product under vacuum.

-

Purify the crude product by preparative HPLC to obtain the final N-acyl 6-amino-1H-indazole derivative.

-

Characterize the final product by LC-MS and NMR.

-

Caption: Final cleavage, isolation, and purification of the target indazole derivative.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful utilization of tert-butyl 6-amino-1H-indazole-1-carboxylate in solid-phase synthesis. This approach enables the efficient generation of diverse libraries of N-acyl indazole derivatives, which are of significant interest in drug discovery and medicinal chemistry. The presented workflows, data, and visualizations serve as a comprehensive guide for researchers and scientists in this field.

References

application of "tert-butyl 6-amino-1H-indazole-1-carboxylate" in fragment-based drug discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds in modern drug discovery.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinities, provide high-quality starting points for optimization into potent and selective drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant potential as inhibitors of key therapeutic targets, particularly protein kinases.[3]

This document provides detailed application notes and protocols for the use of tert-butyl 6-amino-1H-indazole-1-carboxylate as a valuable fragment in FBDD campaigns, particularly those targeting protein kinases. The 6-amino-1H-indazole core can serve as an excellent starting point for developing potent kinase inhibitors by forming key hydrogen bond interactions with the hinge region of the kinase active site. The tert-butoxycarbonyl (Boc) protecting group offers a synthetic handle for future elaboration and optimization of the fragment hit.

While direct experimental data for tert-butyl 6-amino-1H-indazole-1-carboxylate in a published FBDD screen is not available, this document leverages a well-documented case study of a structurally related aminoindazole fragment used to discover Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors.[1][2] The protocols and data presented herein are representative and intended to guide researchers in utilizing this versatile fragment.

Rationale for Use in Kinase-Targeted FBDD

The success of FBDD in kinase inhibitor discovery often relies on fragments that can mimic the hydrogen bonding pattern of the adenine moiety of ATP in the kinase hinge region. The 6-amino-1H-indazole scaffold is well-suited for this purpose.

Logical Relationship: Aminopyrazole Core as a Hinge Binder

Caption: Proposed hydrogen bonding interactions of the 6-amino-1H-indazole scaffold with the kinase hinge region.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, screening and binding data for tert-butyl 6-amino-1H-indazole-1-carboxylate against a representative protein kinase, based on values reported for similar aminoindazole fragments.[1]

| Fragment ID | Structure | Target Kinase | IC50 (µM) | Ligand Efficiency (LE) |

| TBI-001 | tert-butyl 6-amino-1H-indazole-1-carboxylate | Kinase X | 450 | 0.35 |

Ligand Efficiency (LE) is a key metric in FBDD, calculated as: LE = (1.37/IC50 (in M)) / Number of heavy atoms

A higher LE indicates a more efficient binding of the fragment per atom, making it a promising starting point for optimization.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (High-Throughput Screening)

This protocol outlines a typical biochemical assay for screening fragment libraries against a target kinase.

Experimental Workflow: Biochemical Kinase Assay

Caption: Workflow for a typical biochemical kinase assay for fragment screening.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Kinase Solution: Dilute the target kinase in assay buffer to the desired concentration.

-

Substrate/ATP Solution: Prepare a solution of the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km value for the kinase.

-